Dynole 2-24
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Overview
Description
Dynole 2-24 is a novel, potent inhibitor of dynamin I and II, with IC50 values of 0.56 and 5.4 μM, respectively . It is a second-generation indole-based dynamin inhibitor and a highly potent inhibitor of clathrin-mediated endocytosis, with an IC50 of 1.9 μM . This compound displays a low cell toxicity profile, making it a valuable tool in scientific research .
Preparation Methods
Dynole 2-24 is synthesized through a reductive amination process. The core indole compound, 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde, undergoes reductive amination with decylamine using sodium borohydride as the reducing agent . This method is efficient and yields a high-purity product .
Chemical Reactions Analysis
Dynole 2-24 primarily undergoes reductive amination during its synthesis . The compound’s structure allows it to participate in various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various cyanoamides for condensation reactions . The major products formed from these reactions are high-purity dynamin inhibitors .
Scientific Research Applications
Dynole 2-24 has a wide range of scientific research applications. It is extensively used in the study of clathrin-mediated endocytosis due to its potent inhibition of dynamin I and II . In biology, it helps researchers understand the mechanisms of endocytosis and membrane fission . In medicine, this compound is used to investigate potential therapeutic targets for diseases related to dynamin dysfunction . Its low toxicity profile makes it suitable for in vitro and in vivo studies .
Mechanism of Action
Dynole 2-24 exerts its effects by inhibiting the GTPase activity of dynamin I and II . It binds to the G domain of dynamin, preventing the hydrolysis of GTP, which is essential for dynamin’s role in membrane fission during clathrin-mediated endocytosis . This inhibition disrupts the formation of clathrin-coated vesicles, thereby blocking endocytosis .
Comparison with Similar Compounds
Dynole 2-24 is part of a series of dynamin inhibitors, including Dynole 34-2 and Dyngo 4a . These compounds share a similar mechanism of action but differ in their potency and selectivity. Dynole 34-2 is another potent dynamin inhibitor, while Dyngo 4a acts at an allosteric site in the G domain of dynamin . Compared to these compounds, this compound is unique due to its high selectivity for dynamin I and its low toxicity profile .
Properties
Molecular Formula |
C24H41N3 |
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Molecular Weight |
371.6 g/mol |
IUPAC Name |
N-[[1-[3-(dimethylamino)propyl]indol-3-yl]methyl]decan-1-amine |
InChI |
InChI=1S/C24H41N3/c1-4-5-6-7-8-9-10-13-17-25-20-22-21-27(19-14-18-26(2)3)24-16-12-11-15-23(22)24/h11-12,15-16,21,25H,4-10,13-14,17-20H2,1-3H3 |
InChI Key |
ZXKCYZJGHXORKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCC1=CN(C2=CC=CC=C21)CCCN(C)C |
Origin of Product |
United States |
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